[2-((S)-2-Amino-propionylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester
Description
Chemical Structure: The compound features a cyclohexyl core modified with:
- A methyl-carbamic acid tert-butyl ester group at one position.
- An (S)-2-amino-propionylamino (L-alanyl) substituent at the adjacent position.
Properties
IUPAC Name |
tert-butyl N-[2-[[(2S)-2-aminopropanoyl]amino]cyclohexyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O3/c1-10(16)13(19)17-11-8-6-7-9-12(11)18(5)14(20)21-15(2,3)4/h10-12H,6-9,16H2,1-5H3,(H,17,19)/t10-,11?,12?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEPYOWDSSZRPE-UNXYVOJBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCC1N(C)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1CCCCC1N(C)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Properties :
- CAS Number : 1354026-68-8 .
- Molecular Weight : 299.42 g/mol .
- Synthesis : Likely involves peptide coupling reagents (e.g., HBTU/DIPEA) and tert-butoxycarbonyl (Boc) protection, as seen in structurally related compounds .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes structural analogs and their distinguishing features:
Impact of Structural Modifications
Cyclohexyl vs. Cyclohexyl derivatives generally exhibit higher conformational flexibility compared to rigid heterocycles.
Amino Acid Side Chains: The (S)-2-amino-propionylamino group in the target compound is replaced with thiopropionyl (), 3-methyl-butyryl (), or acetyl () moieties in analogs. Sulfur-containing groups (e.g., thiopropionyl) may enhance membrane permeability but reduce metabolic stability .
Cyclopropyl groups () increase rigidity, which could improve selectivity for biological targets .
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